

Benchmarking 3-Piperidinopropiophenone Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Piperidinopropiophenone hydrochloride*

Cat. No.: *B113696*

[Get Quote](#)

For Immediate Release

This guide provides a comprehensive comparison of **3-Piperidinopropiophenone hydrochloride** against established standard reference materials. Designed for researchers, scientists, and drug development professionals, this document outlines key analytical methodologies and presents comparative data to ensure the quality and consistency of this important chemical intermediate.

3-Piperidinopropiophenone hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds.^[1] Its purity and identity are paramount to the successful development of safe and effective therapeutics. This guide offers a framework for its evaluation against certified reference standards, such as those provided by the British Pharmacopoeia (BP) and European Pharmacopoeia (EP).^[2]

Physicochemical Properties

A foundational step in the verification of any chemical substance is the confirmation of its physical and chemical characteristics. The following table summarizes the key properties of **3-Piperidinopropiophenone hydrochloride**.

Property	Value	Reference
CAS Number	886-06-6	[3]
Molecular Formula	C14H19NO · HCl	[1][4][5]
Molecular Weight	253.77 g/mol	[1][4][6][7]
Appearance	White to off-white solid	[1][8]
Melting Point	185-193 °C	[1][2][9]
Solubility	Slightly soluble in water and methanol	[1]

Comparative Analytical Data

To ensure the identity and purity of a test sample of **3-Piperidinopropiophenone hydrochloride**, it should be benchmarked against a certified reference standard. The following table presents a hypothetical but representative comparison of a test sample against a British Pharmacopoeia (BP) reference standard.

Analytical Test	Test Sample Result	BP Reference Standard Specification	Pass/Fail
Identification by FTIR	Corresponds to the reference spectrum	Corresponds to the reference spectrum	Pass
Assay (HPLC, % on dried basis)	99.8%	99.0% - 101.0%	Pass
Related Substances (HPLC, %)			
Impurity A	0.05%	$\leq 0.10\%$	Pass
Any other individual impurity	0.03%	$\leq 0.10\%$	Pass
Total Impurities	0.15%	$\leq 0.50\%$	Pass
Loss on Drying	0.2%	$\leq 0.5\%$	Pass
Sulphated Ash	0.08%	$\leq 0.1\%$	Pass

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key experiments cited above.

Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

- Objective: To confirm the identity of the test sample by comparing its infrared absorption spectrum with that of a certified reference standard.
- Methodology:
 - Prepare a potassium bromide (KBr) disc of the test sample and the reference standard separately.

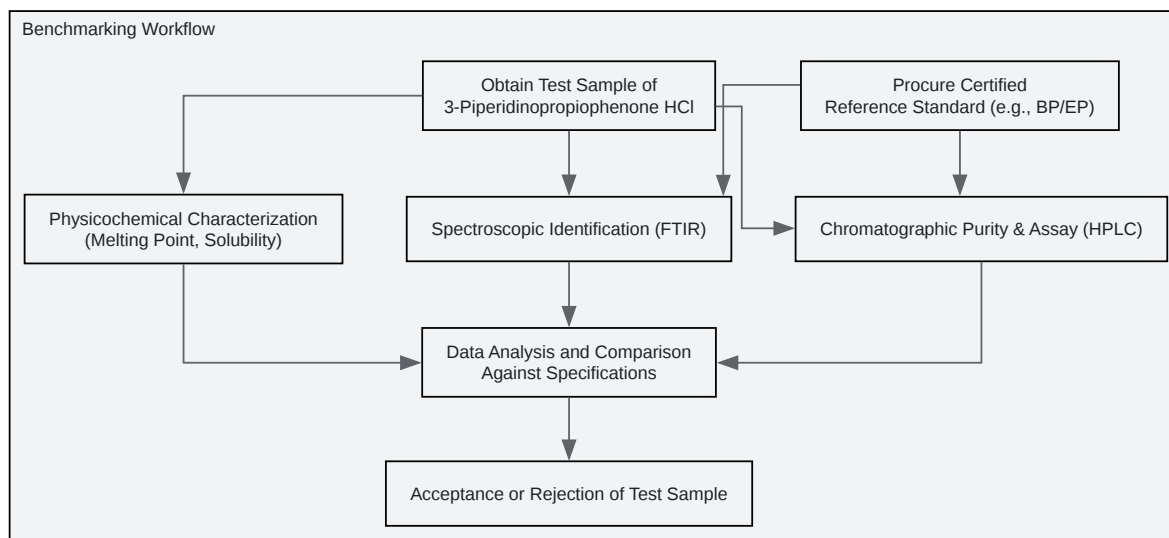
- Record the infrared spectrum of each sample from 4000 cm^{-1} to 400 cm^{-1} .
- Overlay the spectra and compare the positions and relative intensities of the absorption bands.
- Acceptance Criteria: The spectrum of the test sample should be concordant with the spectrum of the reference standard.

Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the test sample and quantify any impurities.
- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 150 mm, 5 μm
 - Mobile Phase: A suitable mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for resolution.
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 254 nm
 - Injection Volume: 10 μL
- Methodology:
 - Prepare standard solutions of the reference standard at known concentrations.
 - Prepare a solution of the test sample.
 - Inject the solutions into the HPLC system and record the chromatograms.
 - Calculate the assay content and the percentage of related substances in the test sample by comparing the peak areas to those of the reference standard.

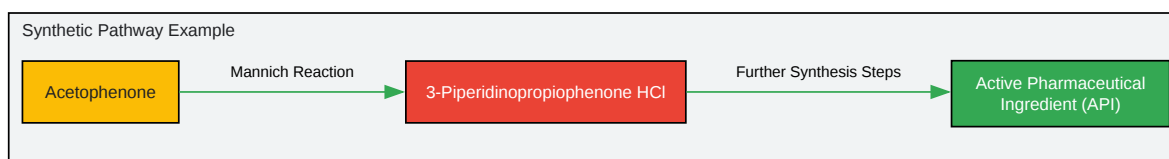
Workflow and Process Visualization

The following diagrams illustrate the logical workflow for benchmarking **3-Piperidinopropiophenone hydrochloride** and a conceptual signaling pathway where such a molecule might be involved as a synthetic precursor.



[Click to download full resolution via product page](#)

Caption: Workflow for Benchmarking 3-Piperidinopropiophenone HCl.



[Click to download full resolution via product page](#)

Caption: Simplified Synthetic Pathway.

Disclaimer: The experimental data presented in the tables are for illustrative purposes only and do not represent actual analytical results. Researchers should generate their own data following the provided protocols and compare them against the specifications of the certified reference standard being used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 3-(1-Piperidiny)propiofenone HCl | 73-63-2 [chemicalbook.com]
- 3. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 4. 3-Piperidinopropiofenone Hydrochloride | CymitQuimica [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3-Piperidylpropiofenone hydrochloride - 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride, 3-Piperidinopropiofenone hydrochloride [sigmaaldrich.com]
- 7. 3-Piperidinopropiofenone hydrochloride | C₁₄H₂₀ClNO | CID 70171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 886-06-6: 3-Piperidinopropiofenone hydrochloride [cymitquimica.com]
- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. [Benchmarking 3-Piperidinopropiofenone Hydrochloride: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113696#benchmarking-3-piperidinopropiofenone-hydrochloride-against-standard-reference-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com